クエン酸エンクロミフェン

概要

説明

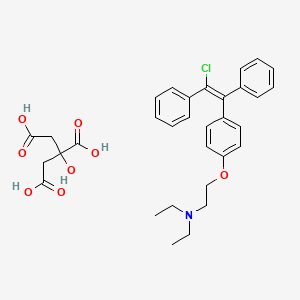

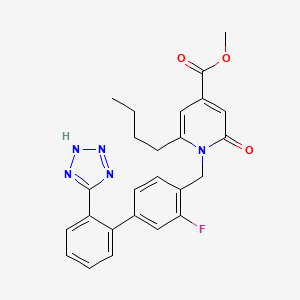

Enclomiphene citrate is the trans isomer of clomiphene citrate, a non-steroidal estrogen receptor antagonist . It is used to raise serum total testosterone levels while maintaining sperm counts in the normal range in men with secondary hypogonadism . It is also used for the research of ovarian dysfunction, testosterone deficiency, male hypogonadism, and type 2 diabetes .

Synthesis Analysis

Clomiphene citrate is a mix of two stereoisomers, (cis) zuclomiphene citrate and (trans) enclomiphene citrate . Studies comparing enclomiphene, zuclomiphene, and clomiphene found clinically important pharmacologic differences between the three .

Molecular Structure Analysis

Enclomiphene citrate is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene .

Chemical Reactions Analysis

Enclomiphene citrate increases serum testosterone levels by raising luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels . The use of enclomiphene citrate significantly increased total T levels in hypogonadal men, with an efficacy that was comparable to topical testosterone .

Physical And Chemical Properties Analysis

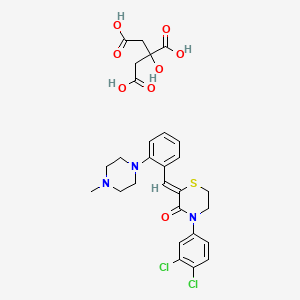

Enclomiphene citrate has a molecular formula of C32H36ClNO8 and a molecular weight of 598.1 g/mol . It is the orally bioavailable citrate salt of enclomiphene .

科学的研究の応用

排卵障害の治療

クエン酸エンクロミフェンは、選択的エストロゲン受容体モジュレーター(SERM)として作用する非ステロイド性排卵刺激薬です。 排卵がない女性不妊症の場合、主に排卵を誘発するために使用されます 。 排卵がない不妊症は、最も頻繁に、婦人科内分泌疾患である多嚢胞性卵巣症候群(PCOS)によって引き起こされます .

ナノメディシンによる支援

ナノテクノロジーは、排卵障害の予防、診断、および治療の支援に利用されてきました。 排卵の問題を抱える女性は、代替治療の可能性として、ナノテクノロジーを使用した製剤から恩恵を受けることができます .

溶解性の向上

ナノシステムによるクエン酸クロミフェンの送達は、その溶解性を向上させる可能性があり、バイオアベイラビリティと治療効果を高める可能性があります .

副作用の抑制

クエン酸クロミフェンの送達のためのナノシステムの使用は、副作用を抑制するのにも役立ち、患者のコンプライアンスを向上させる可能性があります .

クエン酸クロミフェンの分析と定量化

ハイブリッド技術は、溶媒および生物学的サンプル中のクエン酸クロミフェンの分析と定量化に使用できます .

男性における二次性低性腺機能低下症の治療

クエン酸エンクロミフェンは、男性における二次性低性腺機能低下症の治療に使用できます。 これは、テストステロンレベルを上昇させながらIGF-1を低下させる可能性があり、癌予防に影響を与えます .

局所テストステロンとの比較

クエン酸エンクロミフェンは、低性腺機能低下症の男性における総テストステロンレベルの増加において、局所テストステロンと比較して同等の有効性を示すことがわかっています 。 ただし、テストステロンとエストラジオールのレベルがより大幅に上昇し、治療の中断後、ベースラインへの復帰が遅くなります .

ヘモグロビンおよびヘマトクリットレベルの低下

テストステロンゲルとは対照的に、クエン酸エンクロミフェンは、男性におけるヘモグロビンおよびヘマトクリットレベルの低下につながることがわかっていますが、赤血球増加症(ヘマトクリット> 54%)の割合は低い .

作用機序

Target of Action

Enclomiphene citrate, also known as trans-Clomiphene citrate, primarily targets the estrogen receptors (ER) in the pituitary gland . These receptors play a crucial role in the hypothalamic-pituitary-gonadal axis, which is responsible for the regulation of reproductive hormones.

Mode of Action

Enclomiphene citrate acts as a selective estrogen receptor modulator (SERM) . It functions by antagonizing the estrogen receptors in the pituitary gland . This antagonism disrupts the negative feedback loop by estrogen towards the hypothalamic-pituitary-gonadal axis . As a result, there is an increase in the secretion of gonadotropins .

Biochemical Pathways

The disruption of the negative feedback loop by estrogen leads to an increased output of Gonadotropin-releasing hormone (GnRH) from the hypothalamus . This subsequently enhances the pituitary gland’s release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones stimulate the testes to produce testosterone naturally .

Pharmacokinetics

Enclomiphene citrate is administered orally and is metabolized in the liver by CYP2D6 and CYP3A4 . It has an elimination half-life of approximately 10 hours . The pharmacokinetic properties of enclomiphene citrate contribute to its bioavailability and its ability to consistently increase serum testosterone levels into the normal range .

Result of Action

The primary molecular effect of enclomiphene citrate’s action is the elevation of endogenous testosterone levels . On a cellular level, this increase in testosterone can help alleviate symptoms associated with low testosterone, such as fatigue, decreased libido, and loss of muscle mass .

Action Environment

The action, efficacy, and stability of enclomiphene citrate can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as liver function and the presence of certain enzymes, can impact the metabolism and effectiveness of the drug .

Safety and Hazards

将来の方向性

Enclomiphene citrate has shown promising properties in enhancing muscle strength and performance . By addressing dosage optimization, tracking of hormonal indicators, possible undesirable effects, and ethical implications, researchers and medical service specialists can better acknowledge the role of Enclomiphene muscle growth use in promoting muscle rise and athletic performance .

特性

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226887 | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7599-79-3, 50-41-9 | |

| Record name | Enclomiphene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enclomiphene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCLOMIPHENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)